

A Comparative Guide to the Synthetic Utility of Bromo-fluoro-anilines

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Compound of Interest

Compound Name: 4-Bromo-3-fluoroaniline

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Bromo-fluoro-anilines are a class of halogenated aromatic compounds that serve as highly versatile building blocks in modern organic synthesis. Their unique structural features—a nucleophilic amino group, a synthetically adaptable carbon-bromine bond, and the modulating electronic effects of fluorine—make them indispensable intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.^{[1][2][3]} The strategic placement of bromine and fluorine atoms on the aniline ring imparts distinct reactivity profiles, enabling a wide array of chemical transformations.^{[4][5]}

This guide provides a comparative analysis of the synthetic utility of various bromo-fluoro-aniline isomers. It covers their physicochemical properties, spectroscopic signatures for characterization, and their reactivity in key synthetic transformations, with a focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for representative reactions are also provided to support practical application in a research setting.

Comparative Physicochemical and Spectroscopic Data

The identity and purity of bromo-fluoro-aniline isomers are critical for successful synthesis. Positional isomerism significantly influences physical properties and spectroscopic data, which are summarized below for clear identification and differentiation.^[6]

Table 1: Physicochemical Properties of Bromo-fluoro-aniline Isomers

Isomer Name	CAS Number	Molecular Weight (g/mol)	Physical State	Melting Point (°C)
4-Bromo-2-fluoroaniline	367-24-8	190.01	Solid	40-42
2-Bromo-4-fluoroaniline	1003-98-1	190.01	Solid	39-42
4-Bromo-3-fluoroaniline	1004-00-8	190.01	-	30-34
2-Bromo-5-fluoroaniline	202865-61-6	190.01	Solid	47-49[6]
3-Bromo-2-fluoroaniline	58534-95-5	190.01	-	-

Table 2: Comparative Spectroscopic Data for Isomer Differentiation

Technique	Isomer	Key Observances and Representative Data	Reference
^1H NMR	4-Bromo-2-fluoroaniline	Three distinct aromatic proton signals. A characteristic doublet of doublets is observed for the proton adjacent to the fluorine atom. δ (CDCl_3): 7.13 (dd, $J = 10.4, 2.0$ Hz, 1H), 7.05 (ddd, $J = 8.8, 2.0, 1.6$ Hz, 1H), 6.65 (dd, $J = 14.6, 8.0$ Hz, 1H), 3.72 (br s, 2H, NH_2).	[7]
2-Bromo-4-fluoroaniline		Three distinct aromatic proton signals. The chemical shifts and coupling constants differ significantly from the 4-bromo-2-fluoro isomer due to the altered substituent positions. δ (CDCl_3): 7.17 (dd, $J = 8.2, 2.8$ Hz, 1H), 6.86 (ddd, $J = 8.6, 7.8, 2.8$ Hz, 1H), 6.71 (dd, $J = 8.6, 5.2$ Hz, 1H), 3.93 (br s, 2H, NH_2).	[7]

¹³ C NMR	4-Bromo-2-fluoroaniline	Six distinct carbon signals. The C-F and C-Br signals are key identifiers. The carbon attached to fluorine shows a large one-bond C-F coupling constant. δ (CDCl ₃): 152.6 (d, J=238 Hz), 133.9, 127.5, 118.8, 117.9, 109.0. [7]
2-Bromo-4-fluoroaniline	Six distinct carbon signals with a different chemical shift pattern compared to its isomer. δ (CDCl ₃): 156.6 (d, J=236 Hz), 140.6, 119.3, 115.9, 115.4, 108.7. [7]	
FTIR (cm ⁻¹)	General	Key vibrations include N-H stretching of the amine group (typically two bands, ~3400-3500 cm ⁻¹), aromatic C=C stretching (~1500-1620 cm ⁻¹), C-N stretching (~1285 cm ⁻¹), and C-X (halogen) stretching in the fingerprint region. [8]

Comparative Synthetic Utility

The synthetic utility of bromo-fluoro-anilines is primarily dictated by the reactivity of the C-Br bond in cross-coupling reactions and the amino group in various transformations. The fluorine

atom influences the electron density of the aromatic ring, which can enhance reactivity or modify the properties of the final product.[\[4\]](#)

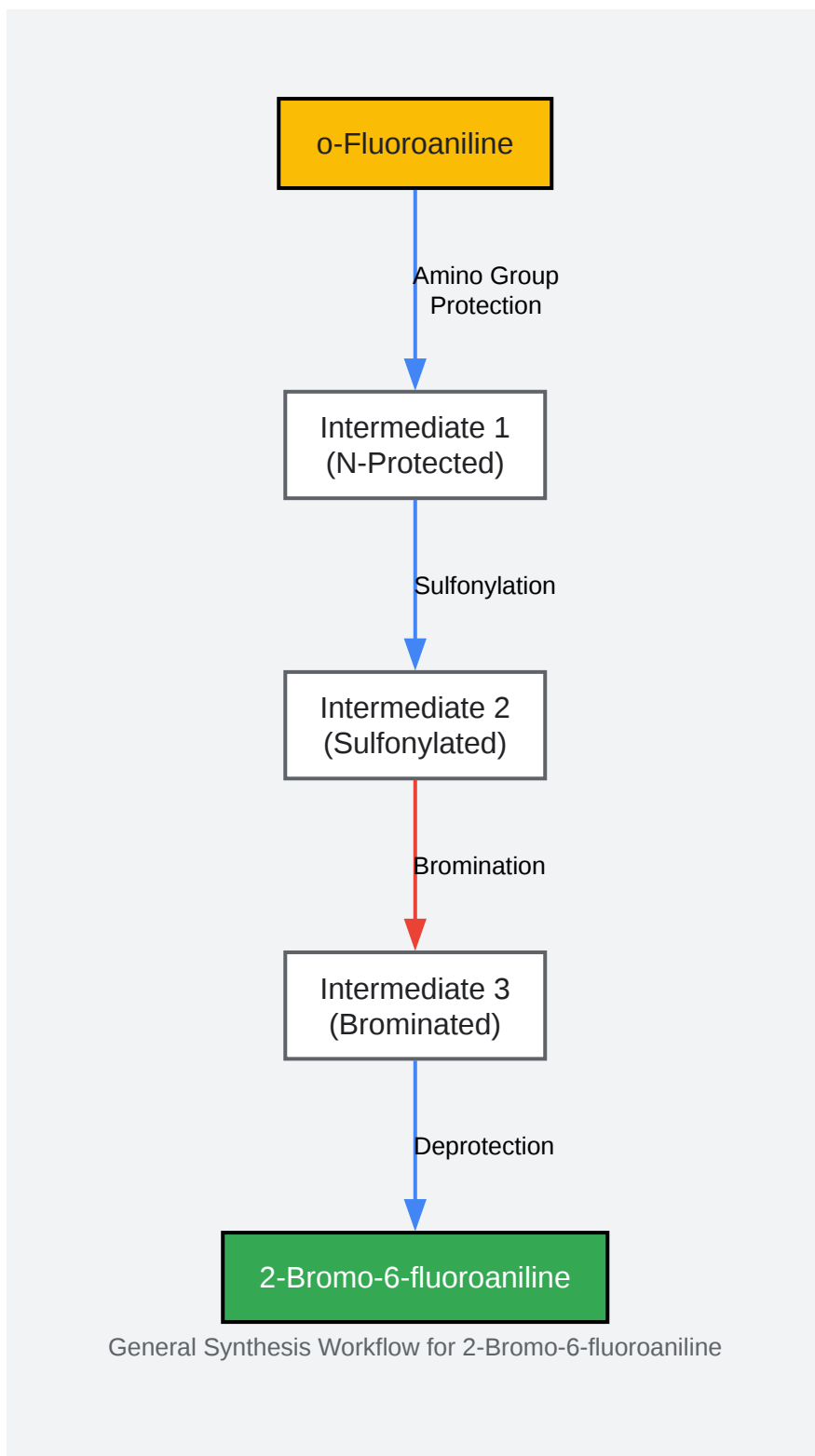
Palladium-Catalyzed Cross-Coupling Reactions

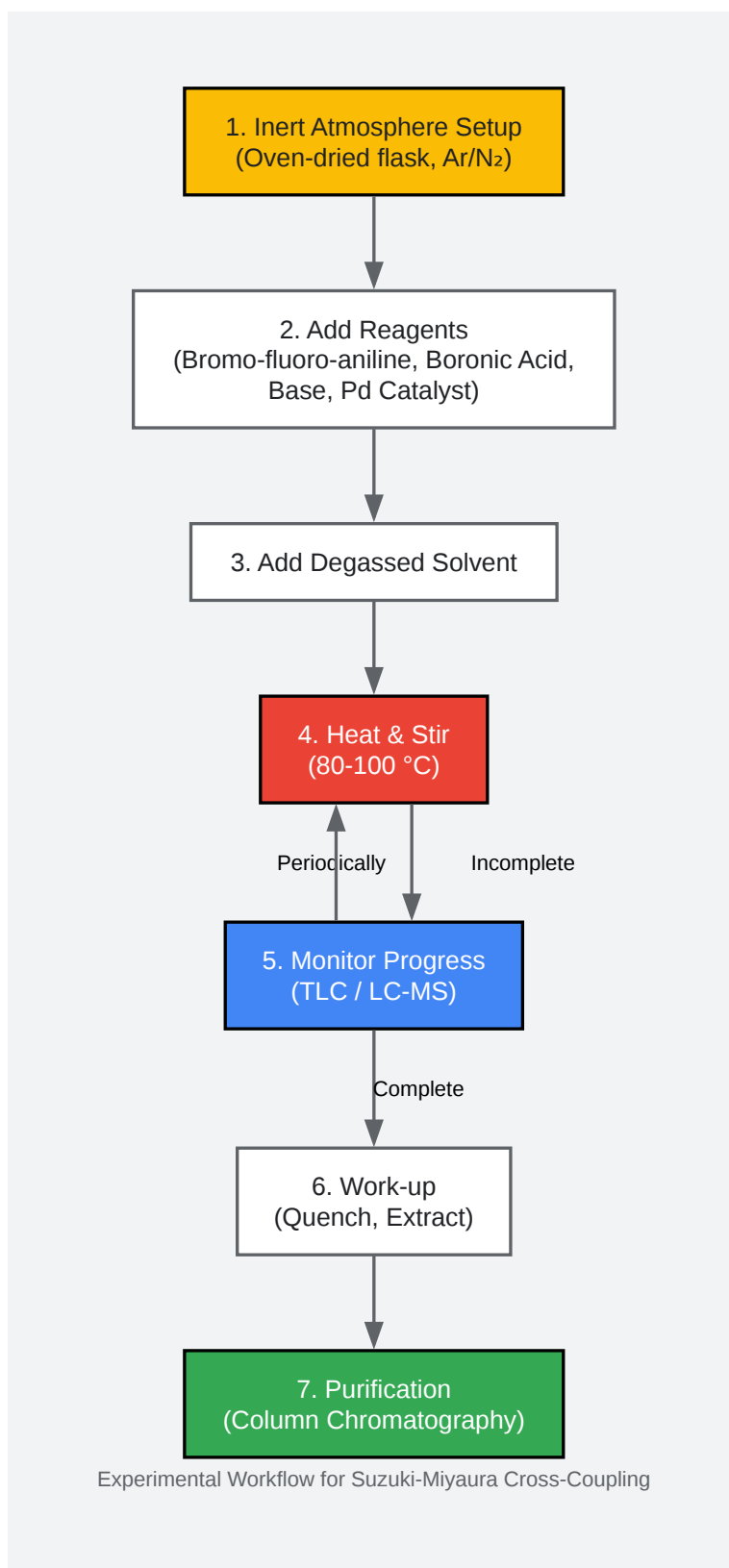
The carbon-bromine bond is significantly more reactive than a carbon-chlorine bond in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.[\[9\]](#) This makes bromo-fluoro-anilines highly effective substrates, often requiring milder reaction conditions and resulting in higher yields compared to their chloro-fluoro counterparts.[\[9\]](#) These reactions are fundamental for creating C-C and C-N bonds, essential in the synthesis of pharmaceuticals.[\[10\]](#)[\[11\]](#)

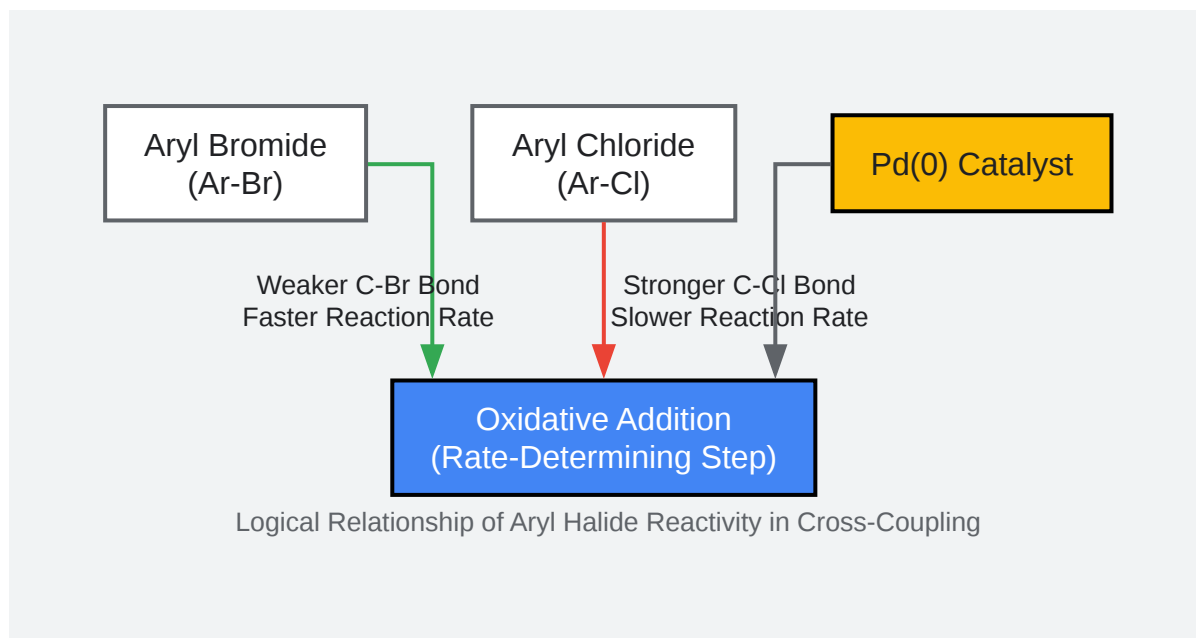
Table 3: Representative Yields in Palladium-Catalyzed Cross-Coupling Reactions

Reaction	Bromo-fluoro-aniline Substrate	Coupling Partner	Catalyst/Lig and System	Yield (%)	Reference
Suzuki-Miyaura	Unprotected ortho-bromoanilines	Various Boronic Esters	Pd(OAc) ₂ / SPhos	Good to Excellent	[11] [12]
Buchwald-Hartwig	4-Bromo-3-(trifluoromethyl)aniline	Various Amines	Pd ₂ (dba) ₃ / XPhos	High	[10]
Heck Coupling	4-Bromoaniline (analog)	Vinyl Derivatives	Pd NCs@COFs	~100% Conversion	[13]

The workflow for synthesizing these valuable compounds often starts from readily available materials like fluoroaniline, followed by a series of protection, halogenation, and deprotection steps.







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